molecular formula C12H6F6O2 B11831965 1,5-Bis(trifluoromethoxy)naphthalene

1,5-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11831965
M. Wt: 296.16 g/mol
InChI Key: PURJOULPJAGVLN-UHFFFAOYSA-N
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Description

1,5-Bis(trifluoromethoxy)naphthalene is a fluorinated aromatic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring at the 1 and 5 positions. This compound is of interest due to its unique chemical properties, which include high thermal stability and low dielectric constant .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a naphthalene derivative is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 1,5-Bis(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .

Mechanism of Action

The mechanism of action of 1,5-Bis(trifluoromethoxy)naphthalene and its derivatives involves interactions with various molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These include increased thermal stability, lower dielectric constant, and enhanced lipophilicity compared to similar compounds .

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,5-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-1-3-7-8(9)4-2-6-10(7)20-12(16,17)18/h1-6H

InChI Key

PURJOULPJAGVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

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